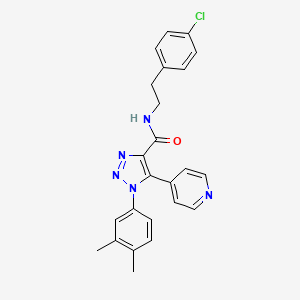
2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline” is a chemical compound. Based on its name, it contains a quinoxaline core, which is a type of heterocyclic compound . It also has a fluorophenoxy group and a trifluoromethyl group attached to it .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without specific data, it’s hard to provide a detailed analysis of the physical and chemical properties of this compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A study on the synthesis and optical properties of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives highlights the compounds' fluorescence characteristics and aggregation-induced emission, which could be leveraged in material science for developing new fluorescent materials (Rajalakshmi & Palanisami, 2020). The synthesis of these compounds involves various analytical and spectroscopic techniques, emphasizing the role of the trifluoromethyl group in affecting their optical properties.
Another research explored the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines, detailing a broad range of derivatives obtained from 3-(trifluoromethyl)quinoxalin-2(1H)-one. This work underlines the versatility of these compounds in chemical synthesis, opening avenues for further functionalization and application in various fields (Didenko et al., 2015).
Applications in Material Science
The development of phenylquinoxaline oligomers incorporating pendant electron-donating and electron-withdrawing groups was investigated, revealing insights into their solubility, amorphous nature, and thermal properties. Such characteristics are crucial for applications in high-performance polymers and coatings, where stability and processability are key (Baek & Harris, 2005).
Research on poly(phenylquinoxaline)s via self-polymerizable quinoxaline monomers has shown the potential for creating high molecular weight polymers with significant intrinsic viscosities and thermal stability. These findings have implications for the development of new polymeric materials with enhanced performance characteristics (Klein, Modarelli & Harris, 2001).
Biochemical and Fluorophore Applications
- The synthesis and structural characterization of novel quinoxalinylium derivatives for potential use as drugs or fluorophores were documented. This research underscores the versatility of quinoxaline derivatives in medicinal chemistry and materials science, particularly in the development of new fluorescent materials for biological applications (Koner & Ray, 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F4N2O/c16-9-5-7-10(8-6-9)22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWDCHUAQXDTJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

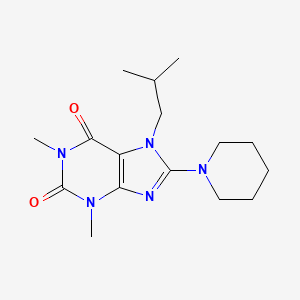
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one](/img/structure/B2871074.png)
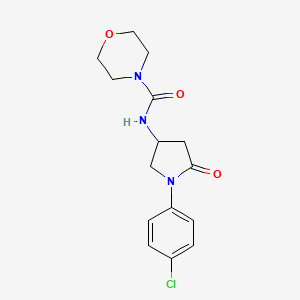
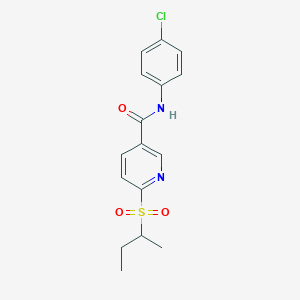
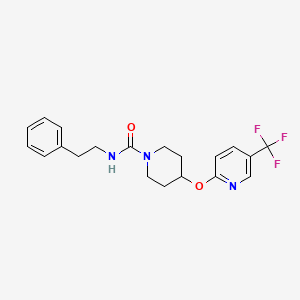
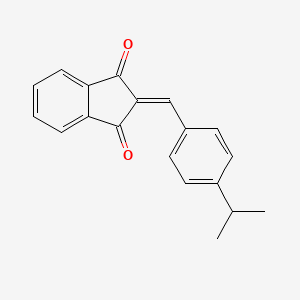
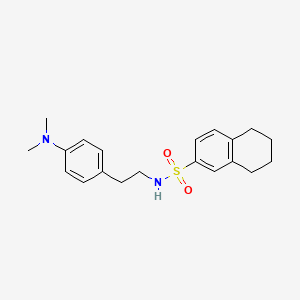
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2871086.png)
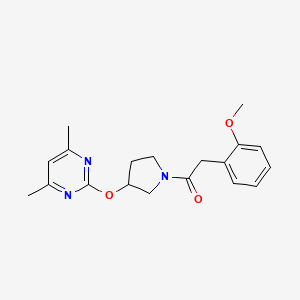
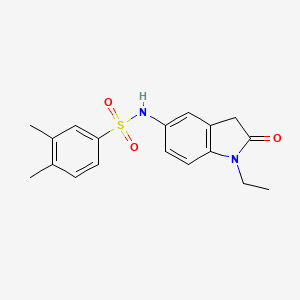

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2871092.png)
